Tetrahexylammonium hydrogensulfate

Catalog No.
S729033
CAS No.
32503-34-7
M.F
C24H52NO4S-
M. Wt
450.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahexylammonium hydrogensulfate

CAS Number

32503-34-7

Product Name

Tetrahexylammonium hydrogensulfate

IUPAC Name

tetrahexylazanium;sulfate

Molecular Formula

C24H52NO4S-

Molecular Weight

450.7 g/mol

InChI

InChI=1S/C24H52N.H2O4S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2

InChI Key

RULHPTADXJPDSN-UHFFFAOYSA-L

SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.OS(=O)(=O)[O-]

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]S(=O)(=O)[O-]

Phase-Transfer Catalysis

Phase-transfer catalysis involves facilitating reactions between immiscible liquids, such as water and organic solvents. THAHS acts as a catalyst by shuttling ions between the two phases, allowing them to interact and participate in the reaction. This unique property makes THAHS valuable for various organic reactions in biphasic systems.

Here are some specific research applications of THAHS as a phase-transfer catalyst:

  • Epoxidation of α,β-unsaturated ketones: THAHS can facilitate the epoxidation of α,β-unsaturated ketones using an oxidant like sodium perborate in a biphasic system containing water and dichloromethane. [Source: Sigma-Aldrich product page for Tetrahexylammonium hydrogen sulfate, ]
  • Transfer hydrogenolysis of aryl bromides: THAHS can be used as a catalyst for the transfer hydrogenolysis of aryl bromides using aqueous sodium formate and a palladium-based catalyst in a two-phase system. [Source: Sigma-Aldrich product page for Tetrahexylammonium hydrogen sulfate, ]
  • Carbonylation of benzylic and allylic bromides: THAHS can also catalyze the carbonylation of benzylic and allylic bromides to form carboxylic esters under biphasic conditions. [Source: Sigma-Aldrich product page for Tetrahexylammonium hydrogen sulfate, ]

Tetrahexylammonium hydrogensulfate is a quaternary ammonium salt with the molecular formula C24H53NO4S\text{C}_{24}\text{H}_{53}\text{NO}_4\text{S} and a CAS number of 32503-34-7. This compound is characterized by its long hydrocarbon chains, which contribute to its unique properties as a phase-transfer catalyst and reagent in various

Safety Information:

While detailed hazard information is limited, THAH should be handled with care due to its potential:

  • Skin and eye irritation: The cationic nature might irritate upon contact [].
  • Environmental impact: Improper disposal could contaminate water sources due to the ionic nature.
, primarily as a phase-transfer catalyst. It enhances the reaction rates of organic compounds in two-liquid phase systems by solubilizing reactants that would otherwise be insoluble. For instance, it can facilitate nucleophilic substitutions and other organic transformations by helping to transport reactants across phase boundaries .

Tetrahexylammonium hydrogensulfate can be synthesized through various methods, commonly involving the reaction of hexylamine with sulfuric acid or hydrogen sulfate salts. The general synthetic route includes:

  • Formation of Tetrahexylammonium Bromide:
    • React hexylamine with an appropriate alkyl halide (e.g., hexyl bromide) to form tetrahexylammonium bromide.
  • Conversion to Hydrogensulfate:
    • Treat the resulting tetrahexylammonium bromide with sulfuric acid to produce tetrahexylammonium hydrogensulfate.

This method allows for the efficient production of tetrahexylammonium hydrogensulfate for laboratory and industrial applications .

Tetrahexylammonium hydrogensulfate has several applications:

  • Phase-Transfer Catalysis: It is widely used to facilitate reactions in biphasic systems, allowing for improved reaction rates and yields.
  • Analytical Chemistry: The compound is utilized in techniques such as chromatography for separating various organic compounds.
  • Organic Synthesis: It serves as a reagent in numerous organic transformations, enhancing the efficiency of reactions involving polar and non-polar substrates .

Tetrahexylammonium hydrogensulfate belongs to a class of quaternary ammonium salts that share similar properties but differ in their alkyl chain lengths or functional groups. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Tetrabutylammonium hydrogensulfateC16H37NO4S\text{C}_{16}\text{H}_{37}\text{NO}_4\text{S}Shorter alkyl chains; commonly used in similar applications .
Tetraoctylammonium hydrogensulfateC32H69NO4S\text{C}_{32}\text{H}_{69}\text{NO}_4\text{S}Longer alkyl chains; may exhibit different solubility properties.
Tetraethylammonium hydrogensulfateC8H18NO4S\text{C}_{8}\text{H}_{18}\text{NO}_4\text{S}Significantly shorter chains; used in specific catalytic processes.

Uniqueness: Tetrahexylammonium hydrogensulfate's uniqueness lies in its balance between solubility and catalytic efficiency due to its medium-length hydrocarbon chains, making it suitable for a wide range of organic reactions while maintaining effective phase transfer capabilities.

Hydrogen Bond Acceptor Count

4

Exact Mass

450.36170531 g/mol

Monoisotopic Mass

450.36170531 g/mol

Heavy Atom Count

30

Related CAS

20256-54-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32503-34-7

General Manufacturing Information

1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:1): INACTIVE

Dates

Modify: 2023-08-15

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